2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol
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Overview
Description
2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol is an organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
The synthesis of 2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring.
Formation of the Furan and Thiophene Rings: These rings can be synthesized separately using standard organic synthesis techniques involving the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the benzoxazole, furan, and thiophene rings through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives, furan derivatives, and thiophene derivatives. Compared to these compounds, 2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol is unique due to its combination of multiple heterocyclic rings, which may confer distinct electronic and steric properties .
List of Similar Compounds
- 2-aminobenzoxazole
- 2-furylthiophene
- 2-benzoxazolylthiophene
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-12(15-7-8-16(23-15)14-6-3-9-21-14)10-18-17-19-11-4-1-2-5-13(11)22-17/h1-9,12,20H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDQVJJHKNHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC(C3=CC=C(S3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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